

Application Note: Identification of Zeinoxanthin using Liquid Chromatography-Mass Spectrometry (LC-MS)

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Compound of Interest

Compound Name: Zeinoxanthin

Cat. No.: B1232132

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeinoxanthin is a monohydroxy xanthophyll, an isomer of α -cryptoxanthin, found in various natural sources like orange juice, marigold petals, and certain microalgae.[1][2] Unlike its provitamin A isomer, **zeinoxanthin** does not possess vitamin A activity.[1] Accurate identification and differentiation of these isomers are crucial for nutritional assessment, food chemistry, and drug development, as their biological activities may differ. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and definitive technique for the identification and quantification of carotenoids like **zeinoxanthin**. [2][3] This application note provides a detailed protocol for the extraction and subsequent identification of **zeinoxanthin** using a C30 reversed-phase HPLC column coupled with mass spectrometry.

Core Principles

The method relies on the superior shape selectivity of C30 reversed-phase chromatography to separate carotenoid isomers.[4] C30 columns are specifically designed for resolving hydrophobic, long-chain molecules like carotenoids and their geometric isomers.[5] Following chromatographic separation, Atmospheric Pressure Chemical Ionization (APCI) is often used as the ionization source for MS analysis. APCI is particularly effective for hydrophobic, non-polar molecules like carotenoids, typically yielding strong protonated molecular ions $[M+H]^+$

with minimal fragmentation, which is ideal for identification.^{[6][7]} Tandem mass spectrometry (MS/MS) can then be used to induce characteristic fragmentation of the parent ion, providing structural information that confirms the identity of the compound.^[7]

Experimental Protocols

Sample Preparation: Extraction and Saponification

Carotenoids in natural matrices are often present as esters, bound to fatty acids.^[8]

Saponification (alkaline hydrolysis) is a critical step to cleave these ester bonds, releasing the free xanthophylls for analysis and removing interfering lipids and chlorophylls.^{[8][9]}

Materials:

- Sample matrix (e.g., freeze-dried orange pulp, marigold petal powder)
- Ethyl acetate (EtOAc), HPLC grade
- Methanol (MeOH), HPLC grade
- Petroleum ether, HPLC grade
- Diethyl ether, HPLC grade
- Sodium carbonate (Na₂CO₃)
- Potassium hydroxide (KOH)
- Butylated hydroxytoluene (BHT)
- 10% NaCl aqueous solution (m/v)
- Milli-Q or ultrapure water
- Nitrogen gas

Protocol:

- Extraction:

- Weigh 1.0 g of the freeze-dried sample into an Erlenmeyer flask. Add an equal amount of Na_2CO_3 to neutralize organic acids.[\[10\]](#)
- Add 50 mL of ethyl acetate containing 0.1% BHT (to prevent oxidation) and stir on a magnetic stirrer for 10 minutes at room temperature, protected from light.
- Filter the mixture under vacuum. Repeat the extraction on the residue twice more, first with 30 mL of EtOAc and then with 30 mL of MeOH.[\[10\]](#)
- Combine all filtrates.
- Liquid-Liquid Partition:
 - Transfer the combined extract to a separatory funnel.
 - Add 100 mL of a petroleum ether:diethyl ether (1:1, v/v) mixture and 150 mL of 10% NaCl aqueous solution.[\[10\]](#)
 - Shake vigorously and allow the layers to separate. The upper ether phase contains the carotenoids.
 - Wash the ether phase repeatedly with ultrapure water until the alkali is completely removed (check with pH paper).
- Saponification:
 - Transfer the carotenoid-containing ether phase to a round-bottom flask.
 - Add an equal volume of 10% methanolic KOH.[\[10\]](#)
 - Flush the flask with nitrogen, seal, and allow the reaction to proceed overnight (12-16 hours) in the dark at room temperature.[\[10\]](#)
- Final Extraction and Sample Preparation:
 - After saponification, transfer the mixture back to a separatory funnel and wash again with 10% NaCl solution to remove the methanolic KOH.

- Collect the upper ether layer containing the free carotenoids.
- Evaporate the solvent to dryness using a rotary evaporator (at a temperature below 35°C) or under a stream of nitrogen.[\[10\]](#)
- Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of MTBE:MeOH (1:1, v/v) for LC-MS analysis.
- Filter the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

LC-MS/MS Analysis

Instrumentation and Conditions:

Parameter	Setting
HPLC System	Agilent 1200 Series or equivalent
Column	YMC Carotenoid C30, 5 μ m, 4.6 x 250 mm[11]
Column Temperature	29°C[10]
Mobile Phase A	Methanol / MTBE / Water (81:15:4, v/v/v)
Mobile Phase B	Methanol / MTBE / Water (6:90:4, v/v/v)
Gradient	0-100% B over 40 min, hold 10 min, return to 0% B
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
DAD Detector	Scan range 250-600 nm, monitoring at 450 nm[10]
MS System	Thermo Finnigan Surveyor MSQ or equivalent Q-TOF[6]
Ionization Source	APCI (Atmospheric Pressure Chemical Ionization)[3][6]
Polarity	Positive Ion Mode[6]
APCI Probe Temp.	450-550°C[6]
Scan Range (Full Scan)	m/z 150-800
MS/MS Precursor Ion	m/z 553.4 (for Zeinoxanthin [M+H] ⁺)
Collision Energy	Optimized for fragmentation (e.g., 20-35 eV)

Data Presentation

Expected LC-MS Data for Zeinoxanthin

The identification of **zeinoxanthin** is confirmed by comparing its retention time (t_R), precursor ion mass-to-charge ratio (m/z), and MS/MS fragmentation pattern with those of an authentic

standard or literature data.

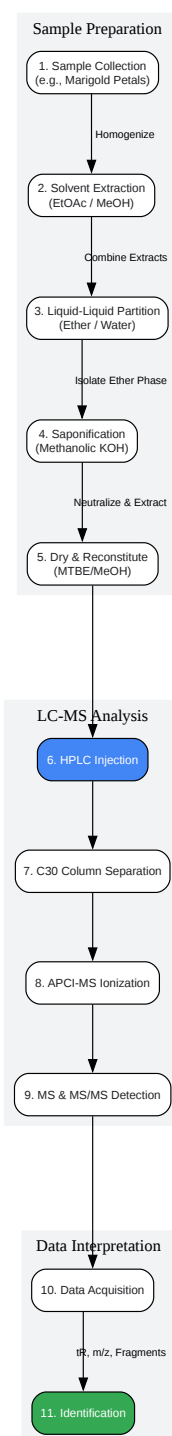
Compound	Formula	MW	Precursor Ion [M+H] ⁺ (m/z)	Key MS/MS Fragments (m/z)	UV-Vis λ _{max} (nm)
Zeinoxanthin	C ₄₀ H ₅₆ O	552.4	553.4	535.4 [M+H-18] ⁺ , 461.4 [M+H-92] ⁺	~422, 446, 476
β-Cryptoxanthin	C ₄₀ H ₅₆ O	552.4	553.4	535.4 [M+H-18] ⁺ , 461.4 [M+H-92] ⁺	~428, 452, 480
Lutein	C ₄₀ H ₅₆ O ₂	568.4	569.4	551.4 [M+H-18] ⁺ , 533.4 [M+H-18-18] ⁺	~424, 446, 476
Zeaxanthin	C ₄₀ H ₅₆ O ₂	568.4	569.4	551.4 [M+H-18] ⁺ , 533.4 [M+H-18-18] ⁺	~428, 451, 480

Note: **Zeinoxanthin** and its isomer β-cryptoxanthin have identical molecular weights and fragmentation patterns.[12] Their identification relies on chromatographic separation on a C30 column, where they exhibit different retention times, and comparison with their distinct UV-Vis absorption maxima.[1]

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

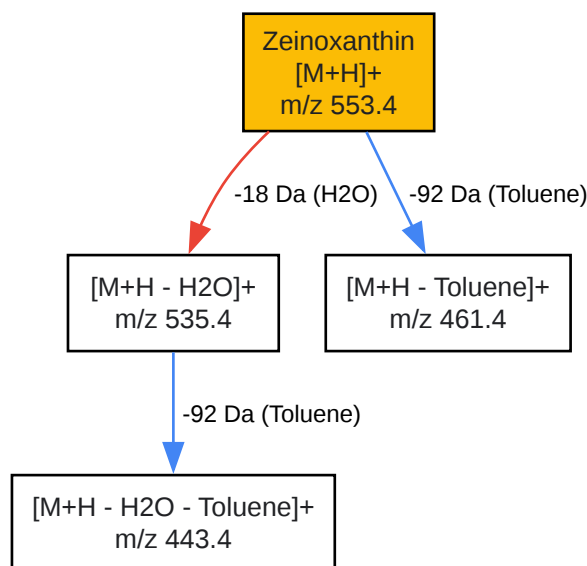


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Caption: Workflow for **zeinoxanthin** identification.

Zeinoxanthin Fragmentation Pathway

Tandem MS (MS/MS) analysis of the protonated **zeinoxanthin** molecule (m/z 553.4) reveals characteristic neutral losses that aid in its structural confirmation.



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Caption: APCI-MS/MS fragmentation of **zeinoxanthin**.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the unambiguous identification of **zeinoxanthin** in complex biological matrices. The protocol emphasizes the importance of proper sample preparation, including saponification, to analyze free xanthophylls. The use of a C30 column is critical for the chromatographic resolution of **zeinoxanthin** from its structural isomers, particularly β -cryptoxanthin.^{[13][4]} The combination of retention time, accurate mass measurement, and characteristic MS/MS fragmentation provides a high degree of confidence in the identification, making this method highly suitable for quality control, food science, and biomedical research applications.

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